Bromomethyl pivalate

Description

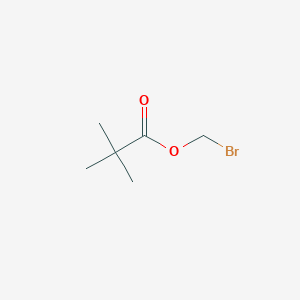

Structure

2D Structure

3D Structure

Properties

CAS No. |

40796-22-3 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

bromomethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 |

InChI Key |

ACBDNFPUXYGKPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCBr |

Origin of Product |

United States |

Synthetic Methodologies for Bromomethyl Pivalate and Its Precursors

Direct Halogenation Approaches to Bromomethyl Pivalate (B1233124)

Direct halogenation focuses on introducing a bromine atom onto the methyl group of a pre-existing pivalate ester, such as methyl pivalate. These methods hinge on the activation of the methyl group to facilitate substitution.

Radical Bromination Techniques

Radical bromination is a common strategy for halogenating alkyl groups. This approach typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator or under photochemical conditions. chemicalbull.com The reaction proceeds via a free-radical chain mechanism. For substrates like alkylbenzenes, this method, often called Wohl-Ziegler bromination, is highly effective. researchgate.net

In the context of simple alkyl esters, research has explored various solvents to replace hazardous ones like carbon tetrachloride (CCl₄). researchgate.net Studies on benzylic bromination have shown that methyl pivalate itself can serve as a solvent, providing satisfactory yields, though the formation of side products was noted. google.com The reaction is typically initiated by heat or light, with common initiators including azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemicalbull.comresearchgate.net

Table 1: Radical Bromination Conditions (Analogous Systems)

| Reactant | Brominating Agent | Initiator/Conditions | Solvent | Outcome |

|---|---|---|---|---|

| Toluene | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Standard Wohl-Ziegler conditions for benzylic bromination. chemicalbull.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide (NBS) | AIBN | 1,2-Dichlorobenzene | Effective bromination with 92% yield. researchgate.net |

Electrophilic Bromination Strategies

Electrophilic bromination is a primary method for substituting hydrogen on electron-rich aromatic systems, not typically for activating the C-H bonds of an alkyl group like the one in methyl pivalate. rsc.orgorganic-chemistry.org The methyl group is not sufficiently activated to react with common electrophilic bromine sources under standard conditions. Therefore, this strategy is generally not considered a viable direct route for the synthesis of bromomethyl pivalate from simple pivalate esters.

Conversion Routes from Related Halomethyl Pivalates

A highly effective and common approach to synthesizing this compound is through halide exchange reactions, starting from other, more readily available halomethyl pivalates.

Interconversion from Chloromethyl Pivalate

The most prevalent method for preparing this compound is the Finkelstein reaction, which involves the conversion of chloromethyl pivalate. acs.org Chloromethyl pivalate is an accessible precursor, often synthesized by reacting pivaloyl chloride with paraformaldehyde in the presence of a catalyst like zinc chloride. chemicalbook.comgoogle.com

In this halide exchange, chloromethyl pivalate is treated with a bromide salt. The reaction is driven by the differential solubility of the resulting salts in the chosen solvent. Although not explicitly detailed for this compound in the provided results, the principle is demonstrated in the synthesis of iodomethyl pivalate, where chloromethyl pivalate is reacted with sodium iodide. chemicalbook.comgoogle.com A similar reaction with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972) or acetonitrile, would yield this compound. The presence of tetrabutylammonium (B224687) bromide as a phase transfer catalyst can also facilitate this conversion, though it is sometimes an undesired side reaction when iodomethyl pivalate is the target product. google.com

Table 2: Synthesis via Interconversion from Chloromethyl Pivalate

| Reactant | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Chloromethyl Pivalate | Sodium Bromide (or other bromide salt) | Acetone or Acetonitrile | Heating/Reflux | This compound |

Interconversion from Iodomethyl Pivalate

The conversion of iodomethyl pivalate to this compound is also possible but represents a less favorable equilibrium. In the halide series, iodide is a better leaving group and a stronger nucleophile than bromide, meaning the conversion of a chloride or bromide to an iodide is generally preferred. chemicalbook.com

Indeed, the synthesis of the antibiotic tebipenem (B1682724) pivoxil highlights this reactivity difference. In one patented process, it is noted that using a bromide-containing phase transfer catalyst (like tetrabutylammonium bromide) during reactions with iodomethyl pivalate is problematic. google.com The bromide ions can engage in a halogen exchange with iodomethyl pivalate, generating the less reactive this compound, which hinders the desired condensation reaction. google.com This confirms that the interconversion can occur, even if it is often an undesirable side reaction that slows down subsequent steps.

Esterification Reactions for Pivalate Moiety Introduction

This synthetic strategy involves forming the ester bond as the key step, directly introducing the pivalate group to a bromomethyl precursor. A common method is the esterification of pivalic acid or its derivatives. medcraveonline.com

A practical approach involves reacting a salt of pivalic acid, such as sodium pivalate or cesium pivalate, with a dihalomethane like dibromomethane (B42720) or bromochloromethane (B122714). The use of pivaloyl chloride is another route, where it can be reacted with an alcohol. wikipedia.org However, the required precursor, bromomethanol, is unstable. A more feasible adaptation involves reacting pivaloyl chloride with paraformaldehyde, a method that typically yields chloromethyl pivalate but could be adapted with different Lewis acids or reaction conditions to favor the bromo-analogue. google.com

Table 3: Esterification Strategies for Halomethyl Pivalates

| Carboxylic Acid/Derivative | Alcohol/Halide Precursor | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|---|

| Pivaloyl Chloride | Paraformaldehyde | Zinc Chloride (ZnCl₂) | 80 °C | Chloromethyl Pivalate chemicalbook.com |

| Pivalic Acid Salt (e.g., Sodium Pivalate) | Dibromomethane | Phase Transfer Catalyst | Not specified | This compound |

Carboxylic Acid and Alcohol Condensation Methods

The synthesis of halomethyl pivalates, including this compound, can be achieved through the condensation of a carboxylic acid with a formaldehyde (B43269) equivalent in the presence of a halogenating agent. A common precursor, chloromethyl pivalate, is synthesized by reacting pivaloyl chloride with paraformaldehyde. chemicalbook.comgoogle.com In a typical procedure, a mixture of pivaloyl chloride, paraformaldehyde, and a Lewis acid catalyst like zinc chloride is heated. chemicalbook.com One patented method for producing chloromethyl pivalate involves the reaction of pivaloyl chloride with paraformaldehyde in the presence of zinc chloride as a Lewis acid catalyst and thionyl chloride as a cocatalyst, notably without a solvent. google.com This solvent-free approach is industrially advantageous, offering high purity and yield. google.com The thionyl chloride serves to consume water present in the paraformaldehyde, which in turn generates hydrogen chloride to promote the reaction and minimizes the formation of pivalic acid as a byproduct. google.com

An analogous route to this compound would involve the substitution of chlorine sources with appropriate brominating agents. While direct condensation of pivalic acid with a bromine source and formaldehyde is less commonly detailed, the principles of esterification via condensation are fundamental. For instance, the synthesis of (S)-glycidyl pivalate from pivalic acid and (R)-epichlorohydrin highlights the direct use of the carboxylic acid in forming the pivalate ester. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Pivaloyl chloride, Paraformaldehyde | Zinc chloride | 80 °C, 2 h | Chloromethyl pivalate | 59% | chemicalbook.com |

| Pivaloyl chloride, Paraformaldehyde | Zinc chloride, Thionyl chloride | 60 °C, 5 h | Chloromethyl pivalate | 93.5% | google.com |

Anhydride-Mediated Pivaloylation Protocols

Pivalic anhydride (B1165640) is another key reagent for the synthesis of pivalate esters. mdpi.commanchester.ac.uk It can be used in multicomponent reactions to introduce the pivaloyl group. For example, in the synthesis of acylated acyclonucleosides, pivalic anhydride has been successfully employed. mdpi.com When pivalic anhydride was used in a model reaction with 6-chloropurine (B14466) and 2-bromomethyl-1,3-dioxolane, the corresponding pivaloyl-protected acyclonucleoside was obtained in a 51% yield. mdpi.com This demonstrates the utility of pivalic anhydride in forming pivalate esters under relatively mild conditions. The reaction can be facilitated by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). mdpi.com

The preparation of this compound itself is not explicitly detailed through an anhydride-mediated route in the provided context, but the reactivity of pivalic anhydride suggests its potential in reacting with a bromomethylating agent or a bromomethyl alcohol equivalent to form the desired product.

| Reactants | Catalyst/Reagent | Product | Yield | Reference |

| 6-chloropurine, 2-bromomethyl-1,3-dioxolane, Pivalic anhydride | TMSOTf | Acylated acyclonucleoside | 51% | mdpi.com |

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based synthesis. acs.orgrsc.orgbeilstein-journals.org This approach often leads to reduced solvent consumption, access to novel structures, and can overcome issues related to low solubility or rapid precipitation. rsc.org

While a specific mechanochemical synthesis for this compound is not detailed, the synthesis of related compounds highlights the potential of this methodology. For instance, organozinc pivalates have been used in mechanochemical Pd-catalyzed cross-coupling reactions to produce biaryl and aryl-heteroaryl derivatives in high yields at ambient temperature. acs.org The preparation of Grignard reagents and other organometallic compounds has also been successfully achieved through mechanochemical means, demonstrating the broad applicability of this technique in synthesizing reactive intermediates. acs.orgbeilstein-journals.org Given the developments in mechanochemical synthesis for various organic transformations, including C-O bond formation and halogenation, it is a promising avenue for the future development of a solvent-free, efficient synthesis of this compound. beilstein-journals.org

Advanced Synthetic Strategies for Selective Bromomethylation

The introduction of a bromomethyl group onto an aromatic ring is a key transformation in organic synthesis. manac-inc.co.jpgoogle.comsciencemadness.org Bromomethylated compounds are often more versatile synthetic intermediates than their chloromethylated counterparts. google.com

One advanced strategy involves a two-stage process for the bromomethylation of organic compounds. google.com In the first stage, paraformaldehyde is reacted with hydrogen bromide under aqueous conditions to form bis-bromomethyl ether (BBME). google.com This reaction is typically carried out at a low temperature, between -3°C and 20°C. google.com In the second stage, the BBME is reacted with an organic compound in the presence of a Lewis acid, such as zinc bromide, to yield the bromomethylated product. google.com

Another convenient method for bromomethylation uses a 30 wt% solution of hydrogen bromide in acetic acid, which is added to a mixture of paraformaldehyde and the aromatic compound in acetic acid. sciencemadness.org This procedure avoids the use of gaseous and highly toxic reagents. sciencemadness.org The selectivity of this method can be controlled to produce mono-, bis-, or tris-bromomethylated products by adjusting the stoichiometry and reaction conditions. sciencemadness.org

For allylic and benzylic brominations, N-bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of bromine, minimizing side reactions with double bonds. masterorganicchemistry.com While not a direct method for producing this compound, these selective bromomethylation techniques are crucial for synthesizing precursors that could then be converted to this compound.

| Aromatic Compound | Reagents | Conditions | Product | Yield | Reference |

| Mesitylene | Paraformaldehyde, HBr in Acetic Acid | 40-50 °C, 2 h | Mono(bromomethyl)mesitylene | - | sciencemadness.org |

| Mesitylene | Paraformaldehyde, HBr in Acetic Acid | - | Bis(bromomethyl)mesitylene | 95% | sciencemadness.org |

| Biphenyl | Bis-bromomethyl ether, Zinc bromide | 20-40 °C, 5 h | 4,4′-bis-(bromomethyl)-biphenyl | - | google.com |

Chemical Reactivity and Reaction Mechanisms of Bromomethyl Pivalate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the utility of bromomethyl pivalate (B1233124). These reactions involve the displacement of the bromide ion, a good leaving group, by a nucleophile. The nature of the substrate, nucleophile, solvent, and reaction conditions dictates whether the reaction proceeds via an SN2 or SN1 mechanism.

SN2 Pathways with Various Nucleophiles

The SN2 (substitution nucleophilic bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pubwikipedia.org This concerted mechanism results in an inversion of stereochemistry at the reaction center if it is chiral. wikipedia.orgsaskoer.ca The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pubmasterorganicchemistry.com

For bromomethyl pivalate, a primary alkyl halide, the SN2 pathway is generally favored due to the low steric hindrance around the methylene (B1212753) carbon. masterorganicchemistry.com This allows for a "backside attack" by the nucleophile, approaching the carbon atom at an angle of 180° to the carbon-bromine bond. masterorganicchemistry.comvanderbilt.edu

A variety of nucleophiles can participate in SN2 reactions with this compound. Common nucleophiles include carboxylates, phenoxides, and the anions of acidic N-H compounds. For instance, the reaction of a carboxylic acid with this compound in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine (B128534), proceeds via an SN2 mechanism to form a pivaloyloxymethyl (POM) ester.

Table 1: Examples of SN2 Reactions with this compound

| Nucleophile | Product |

| Carboxylate (R-COO⁻) | R-COOCH₂OCOC(CH₃)₃ |

| Phenoxide (Ar-O⁻) | Ar-OCH₂OCOC(CH₃)₃ |

| Amine (R₂NH) | R₂NCH₂OCOC(CH₃)₃ |

SN1 Mechanisms and Carbocationic Intermediates

The SN1 (substitution nucleophilic unimolecular) reaction is a two-step process. geeksforgeeks.org The first and rate-determining step is the slow departure of the leaving group to form a carbocation intermediate. savemyexams.compressbooks.pubnumberanalytics.com The second step involves a rapid attack of the nucleophile on the carbocation. geeksforgeeks.orgnumberanalytics.com The rate of an SN1 reaction depends only on the concentration of the substrate. savemyexams.comnumberanalytics.com

While primary alkyl halides like this compound typically favor SN2 reactions, an SN1 mechanism can become competitive under certain conditions. masterorganicchemistry.com These conditions include the use of a polar protic solvent, which can stabilize the forming carbocation and the departing bromide ion, and a weakly basic or neutral nucleophile.

The carbocation that would be formed from this compound is a primary carbocation, which is generally unstable. savemyexams.com However, the adjacent ester group can potentially offer some resonance stabilization, although this effect is not as pronounced as in other systems. The formation of a planar carbocation intermediate in an SN1 reaction leads to a loss of stereochemical information, resulting in a racemic mixture if the starting material is chiral. pressbooks.pubnumberanalytics.com

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this is most relevant when reacting with molecules containing multiple potential nucleophilic sites. The inherent reactivity of the different nucleophilic centers, as well as steric factors, will determine the site of substitution. For example, in a molecule containing both a carboxylate and a less nucleophilic alcohol, the reaction will preferentially occur at the more nucleophilic carboxylate.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com As discussed, SN2 reactions are stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the starting material, resulting in an inversion of configuration. wikipedia.orgsaskoer.ca In contrast, SN1 reactions are generally not stereoselective and lead to racemization. pressbooks.pubnumberanalytics.com Given that this compound is achiral, the stereoselectivity of its reactions is determined by the chirality of the nucleophile.

Radical Reaction Pathways

In addition to nucleophilic substitution, this compound can also participate in radical reactions. These reactions involve intermediates with unpaired electrons and proceed through a different set of mechanisms. chemistrysteps.com

Homolytic Cleavage and Radical Generation

Radical reactions are often initiated by the homolytic cleavage of a weak bond, where the two electrons of the bond are distributed between the two resulting fragments. chemistrysteps.comyoutube.com This process can be induced by heat or light (photochemical reaction). tesisenred.nettesisenred.netwikipedia.org In the case of this compound, the carbon-bromine bond can undergo homolytic cleavage to generate a pivaloyloxymethyl radical and a bromine radical. uniovi.es

Radical Addition and Cyclization Processes

Once generated, the pivaloyloxymethyl radical can participate in various radical reactions, including addition to multiple bonds and cyclization reactions.

Radical Addition: The pivaloyloxymethyl radical can add to carbon-carbon double or triple bonds. wikipedia.orglibretexts.org This process typically occurs in a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgucr.edumasterorganicchemistry.com The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. libretexts.orgmasterorganicchemistry.com For instance, the addition to an alkene will typically occur at the less substituted carbon to form the more stable radical at the more substituted position.

Radical Cyclization: In molecules containing both a radical center and an unsaturated bond, an intramolecular radical cyclization can occur. tdx.catwikipedia.org This is a powerful method for the formation of cyclic compounds. wikipedia.orgcore.ac.uk The efficiency and regioselectivity of the cyclization (i.e., the size of the ring formed) are dependent on factors such as the distance between the radical and the multiple bond and the relative stability of the possible cyclic radical intermediates. wikipedia.org

Organometallic Reactions of this compound

This compound serves as a versatile substrate in a variety of organometallic reactions, primarily owing to the reactivity of its carbon-bromine bond. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds through interactions with various metals and their complexes.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-C bonds, and substrates like this compound can function as key electrophilic partners. In these catalytic cycles, the C(sp³)–Br bond of this compound is selectively activated by a palladium catalyst, enabling its coupling with a wide range of organometallic nucleophiles. mdpi.com The pivalate group itself is generally stable under these conditions and can be an important feature in the final product. While many cross-coupling reactions focus on aryl or vinyl halides, the principles extend to alkyl halides such as this compound, often requiring specific ligand and catalyst systems to facilitate the reaction with C(sp³) centers. mdpi.com

The general catalytic cycle for these transformations involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Following oxidative addition, the transmetalation step occurs. This process involves the reaction of the newly formed organopalladium(II) complex with a second organometallic reagent (R'-M). Common reagents include organoboranes (in Suzuki coupling), organozincs (in Negishi coupling), or organotins (in Stille coupling). nih.gov During transmetalation, the organic group (R') from the organometallic reagent is transferred to the palladium(II) center, displacing the bromide ligand, which forms a salt with the metal cation (M-Br). This results in a diorganopalladium(II) intermediate, which now bears both the pivaloyloxymethyl group and the transferred R' group. The choice of the organometallic reagent allows for the introduction of a diverse array of functional groups.

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic ligands—the pivaloyloxymethyl group and the R' group—on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, yielding the final product (R'-CH₂OCOC(CH₃)₃). d-nb.info This process simultaneously reduces the palladium center from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst, which can then enter another cycle. The reductive elimination step is often the product-forming step and is typically irreversible.

Table 1: Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | This compound, Pd(0)Lₙ | (Pivaloyloxymethyl)Pd(II)(Br)Lₙ |

| Transmetalation | Transfer of an organic group from another metal to the Pd(II) center. | (Pivaloyloxymethyl)Pd(II)(Br)Lₙ, R'-M | (Pivaloyloxymethyl)Pd(II)(R')Lₙ, MBr |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | (Pivaloyloxymethyl)Pd(II)(R')Lₙ | R'-CH₂OCOC(CH₃)₃, Pd(0)Lₙ |

Magnesium Insertion and Grignard-Type Chemistry

This compound can react with magnesium metal in an appropriate ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard-type reagent. This reaction involves the insertion of the magnesium atom into the highly polarized carbon-bromine bond. ontosight.ailibretexts.org The product of this insertion is (pivaloyloxymethyl)magnesium bromide (BrMgCH₂OCOC(CH₃)₃).

The formation of this organomagnesium compound effectively inverts the polarity of the adjacent carbon atom from electrophilic (in this compound) to strongly nucleophilic and basic. libretexts.orgwvu.edu This "umpolung" makes the resulting Grignard reagent a valuable intermediate for synthesizing more complex molecules. It can react with a wide range of electrophiles, most notably carbonyl compounds like aldehydes and ketones, to form new carbon-carbon bonds. libretexts.org For instance, reaction with an aldehyde (RCHO) followed by an acidic workup would yield a secondary alcohol containing the pivaloyloxymethyl moiety. The presence of the ester functional group within the Grignard reagent requires careful temperature control, as it could potentially react with itself or other Grignard molecules at higher temperatures. The use of LiCl can sometimes facilitate the magnesium insertion, particularly for less reactive halides. uni-muenchen.de

Zinc-Mediated Reactions (e.g., Reformatsky-type)

This compound is an ideal substrate for the Reformatsky reaction, a classic organozinc-mediated transformation. nrochemistry.comrecnotes.com This reaction typically involves treating an α-halo ester with zinc metal to generate an organozinc intermediate, known as a Reformatsky enolate. nrochemistry.com This enolate is then reacted in situ with an aldehyde or ketone.

The mechanism commences with the oxidative insertion of zinc into the carbon-bromine bond of this compound. recnotes.com This step forms a zinc enolate, which is less basic and therefore more tolerant of ester functionalities compared to Grignard reagents or organolithiums, preventing self-condensation. recnotes.com The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone through a six-membered chair-like transition state. jk-sci.com Subsequent acidic workup protonates the resulting zinc alkoxide to afford the final β-hydroxy ester product. recnotes.comjk-sci.com The use of activated zinc, such as a zinc-copper couple or acid-washed zinc dust, can improve reaction yields. jk-sci.com

This reaction is highly valuable for its ability to form β-hydroxy esters, which are important building blocks in the synthesis of many natural products and pharmaceuticals. recnotes.com

Table 2: Key Features of the Reformatsky Reaction with this compound

| Feature | Description |

|---|---|

| Metal | Zinc (often activated) |

| Substrate | This compound (an α-halo ester) |

| Electrophile | Aldehydes or Ketones |

| Key Intermediate | Reformatsky enolate (an organozinc reagent) nrochemistry.com |

| Product | β-Hydroxy ester |

| Advantages | Tolerates ester functionality, works with hindered ketones. nrochemistry.comjk-sci.com |

Rearrangement Reactions Involving this compound Derivatives

While this compound itself is not typically prone to rearrangement, its structural motif—the pivaloyloxy group—can be involved in significant rearrangement reactions in specifically constructed derivatives. A notable example is the libretexts.orglibretexts.org-sigmatropic rearrangement of O-pivaloylated nitronates, which serves as a powerful method for the C-H functionalization of the corresponding nitronate precursors. researchgate.netresearchgate.net

This transformation is a tandem process that begins with the formation of a key reactive intermediate derived from a cyclic nitronate (a 1,2-oxazine-N-oxide, for example) and a pivaloylating agent, such as pivaloyl chloride.

Reaction Sequence and Mechanism:

Formation of the N-Pivaloyloxy-N-oxyenamine Derivative : A cyclic nitronate is treated with pivaloyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N). nih.govorgsyn.org This reaction occurs in situ to generate a hitherto elusive N-acyloxy, N-oxyenamine (specifically, an N-pivaloyloxy-N-oxyenamine). This intermediate is the key derivative that undergoes rearrangement. researchgate.net

libretexts.orglibretexts.org-Sigmatropic Rearrangement : The generated N-pivaloyloxy-N-oxyenamine intermediate is highly reactive and spontaneously undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement. This type of reaction is a concerted, pericyclic process where a sigma bond migrates across a pi-conjugated system through a six-membered, chair-like transition state. imperial.ac.ukethz.ch The reaction is analogous to the well-known Claisen and Cope rearrangements. ethz.chmasterorganicchemistry.com The primary driving force for this specific transformation is the facile cleavage of the thermodynamically weak N-O bond. researchgate.net The rearrangement results in the formation of a new C-O bond and a C-N double bond, effectively transferring the pivaloyloxy group from the nitrogen atom to the α-carbon of the original nitronate.

The final product of this sequence is an α-pivaloyloxy-substituted cyclic oxime ether. Research has demonstrated this tandem acylation-rearrangement to be an efficient method for achieving α-C-H oxygenation under mild conditions, with studies reporting yields as high as 76% when using pivaloyl chloride and triethylamine at low temperatures. nih.gov

Table of Research Findings for the Rearrangement of a Cyclic Nitronate Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Key Intermediate | Product | Reported Yield | Reference |

| Cyclic Nitronate | Pivaloyl Chloride | Triethylamine | Acetonitrile | -25 to -40 °C | N-Pivaloyloxy-N-oxyenamine | α-Pivaloyloxy Oxime Ether | 76% | nih.gov |

This synthetic strategy highlights the utility of the pivaloate group in directing complex chemical transformations, providing access to functionalized heterocyclic molecules that are valuable in pharmaceutical chemistry. researchgate.netnih.gov

Applications of Bromomethyl Pivalate in Advanced Organic Synthesis

Role as a C1 Electrophilic Building Block

The primary role of bromomethyl pivalate (B1233124) in synthesis is as a "C1 building block." This term refers to a reagent that can introduce a single carbon atom into a molecule. The carbon atom in the bromomethyl group (-CH₂Br) is highly electrophilic due to the electron-withdrawing effects of the adjacent bromine and pivaloyloxy groups. This makes it susceptible to attack by a wide range of nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Introduction of Functionalized Methyl Groups

Bromomethyl pivalate is an effective agent for introducing the pivaloyloxymethyl (PivOM) group onto various nucleophilic substrates. This functionalized methyl group is valuable in medicinal chemistry and prodrug synthesis. The pivalate ester is generally stable but can be cleaved under specific conditions, often enzymatically within a biological system, to release a free hydroxymethyl group or the parent molecule.

The reaction proceeds via a standard nucleophilic substitution mechanism, where a nucleophile (Nu⁻) attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion, which is an excellent leaving group.

General Reaction Scheme: Nu⁻ + Br-CH₂-O-C(O)C(CH₃)₃ → Nu-CH₂-O-C(O)C(CH₃)₃ + Br⁻

A variety of nucleophiles can be used in this transformation, including:

Carboxylates: To form acyloxymethyl esters.

Alcohols and Phenols: To form pivaloyloxymethyl ethers.

Amines: To introduce a protected aminomethyl group.

Thiols: To form pivaloyloxymethyl thioethers.

The analogous reagent, chloromethyl pivalate, is known to react with the sodium salt of sulbactam (B1307) to yield sulbactam pivoxil and with 9-(2-phosphonylmethoxyethyl)adenine (PMEA) to produce its bis(pivaloyloxymethyl) prodrug. mdpi.comwikipedia.org this compound is expected to undergo these transformations with even greater reactivity due to the better leaving group ability of bromide compared to chloride.

One-Carbon Chain Elongation Strategies

One-carbon chain elongation, or homologation, is a fundamental transformation in organic synthesis that involves extending a carbon chain by a single carbon atom. bhu.ac.inwiley-vch.de this compound serves as an effective C1 synthon for such strategies. When it reacts with a carbon nucleophile, such as an enolate, a Grignard reagent, or an organolithium compound, it effectively inserts a methylene (-CH₂-) group, thereby elongating the carbon backbone of the starting material. organic-chemistry.orggoogle.comresearchgate.net

The product of this reaction is a pivalate ester, which can be further manipulated. For example, hydrolysis of the ester group would yield an alcohol, extending the original nucleophile's chain by a hydroxymethyl group.

Table 1: Examples of One-Carbon Homologation Reactions

| Nucleophile Type | Starting Material Example | Product Type | Significance |

|---|---|---|---|

| Enolate | Ketone or Ester | β-Pivaloyloxy Ketone/Ester | Adds a functionalized carbon adjacent to a carbonyl group. |

| Organometallic Reagent (R-MgX or R-Li) | Alkyl/Aryl Halide | Pivaloyloxymethylated Alkane/Arene | Directly extends a carbon chain with a masked alcohol. |

| Cyanide (CN⁻) | Sodium Cyanide | Pivaloyloxymethyl Nitrile | Introduces a two-carbon unit after hydrolysis of the nitrile. wiley-vch.de |

This strategy is particularly useful for adding a single, functionalized carbon atom, which can then be converted into other functional groups as needed for the synthesis of a larger target molecule.

Precursor in Heterocyclic Compound Synthesis

The electrophilic nature of this compound makes it a valuable precursor for the construction of various heterocyclic ring systems. nih.gov It can act as an electrophilic partner in cyclization reactions, providing a key carbon atom that becomes part of the final heterocyclic framework.

Formation of Isoindoline-Annulated Systems

This compound's analog, chloromethyl pivalate, has been successfully employed in the synthesis of complex, fused heterocyclic systems. mdpi.comwikipedia.orgorganic-chemistry.org Specifically, it has been used as a reagent in the microwave-assisted, continuous-flow synthesis of isoindoline-annulated, tricyclic sultam libraries. organic-chemistry.org In this process, an isoindoline (B1297411) intermediate undergoes cyclization with chloromethyl pivalate in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The reaction involves the nucleophilic nitrogen of the isoindoline attacking the electrophilic methylene carbon of the halo-ester, leading to the formation of a new five-membered ring fused to the isoindoline core. organic-chemistry.org Given that bromide is a more reactive leaving group than chloride, this compound is an equally, if not more, suitable reagent for this type of transformation.

Synthesis of Thiazole (B1198619) and Dihydrothiazole Derivatives

Thiazole and its partially saturated analog, dihydrothiazole, are important heterocyclic motifs in many biologically active compounds. mdpi.comimp.kiev.uabepls.com The most common method for their synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. clockss.orgchemhelpasap.com

While this compound is an α-haloester rather than an α-haloketone, it can participate in a similar reaction pathway. The reaction with a thioamide (R-C(S)NH₂) would likely proceed through two main steps:

S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic methylene carbon of this compound, displacing the bromide and forming an S-alkylated intermediate.

Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the electrophilic carbonyl carbon of the pivalate ester. This is followed by elimination to form the heterocyclic ring.

Depending on the exact substrate and reaction conditions, this could lead to the formation of a thiazolidinone (a dihydrothiazole derivative with a carbonyl group) or a related structure. The synthesis of 5-(bromomethyl)-4,5-dihydrothiazole derivatives from precursors like 1,2-dibromo-3-isothiocyanatopropane demonstrates the utility of bromomethyl groups in forming this ring system. mdpi.comrsc.org

Aziridine (B145994) and Azetidine (B1206935) Ring System Formation

Aziridines and azetidines are three- and four-membered nitrogen-containing heterocycles, respectively. wikipedia.orgrsc.orgrsc.org Their synthesis often involves the formation of one or two new carbon-nitrogen bonds.

Aziridine Formation: The synthesis of aziridines often involves the reaction of an imine with a reagent capable of transferring a methylene (-CH₂-) group, such as a sulfonium (B1226848) ylide in the Corey-Chaykovsky reaction. organic-chemistry.orgnih.gov For this compound to be used in this context, it would need to be converted into a corresponding ylide first, for example, by reaction with a phosphine (B1218219) or sulfide (B99878) followed by deprotonation. Alternatively, the De Kimpe aziridine synthesis utilizes α-chloroimines as precursors, which undergo intramolecular cyclization upon reaction with a nucleophile. wikipedia.orgorganic-chemistry.org

Azetidine Formation: A common route to azetidines is the intramolecular cyclization of γ-haloamines. organic-chemistry.orgresearchgate.netbham.ac.uk Another strategy involves the reaction of a 1,3-dielectrophile with a primary amine. researchgate.net While this compound is a C1 electrophile, it could potentially be used to synthesize an azetidine through a multi-step sequence. For example, it could alkylate an amino alcohol, which could then be converted into a γ-amino halide and cyclized. The synthesis of azetidines from arylglycine derivatives using (2-bromoethyl)sulfonium triflate highlights the use of bifunctional reagents in forming these strained rings. organic-chemistry.org

Utility in Complex Molecule Construction

The incorporation of the pivaloyloxymethyl moiety via reagents like this compound facilitates the synthesis of intricate molecules by influencing their stereochemical outcomes and providing strategic bond disconnections for retrosynthetic analysis.

This compound and its analogs are employed in reactions where the stereochemistry of the final product is crucial. The steric bulk and electronic properties of the incoming pivaloyloxymethyl group can direct the stereochemical course of a reaction.

A notable example is in the synthesis of penicillin derivatives. The reaction of pivaloyloxymethyl 6-diazo penicillanate with interhalogens like bromine chloride (BrCl) or N-halosuccinimides leads to the stereoselective formation of pivaloyloxymethyl 6,6-dihalo penicillanates. cdnsciencepub.com X-ray crystallographic analysis of the resulting products, such as pivaloyloxymethyl 6-bromo-6-chloro penicillanate, confirmed the stereochemistry at the C-6 position. cdnsciencepub.com This stereoselectivity is attributed to a two-step mechanism for the displacement reaction. cdnsciencepub.com

Another stereoselective application involves the Wittig-Schlosser reaction. In this methodology, β-lithiooxyphosphonium ylides, generated in situ, react with halomethyl esters like chloromethyl pivalate to produce trisubstituted Z-allylic esters with high selectivity. researchgate.net The intermediacy of the ylide has been demonstrated through reactions with various electrophiles, including chloromethyl pivalate, which yields a Z-allylic pivalate. researchgate.net

Table 1: Examples of Stereoselective Reactions Using Pivaloyloxymethyl Precursors

| Reaction Type | Substrate | Reagent | Product | Stereochemical Outcome | Reference |

| Halogenation | Pivaloyloxymethyl 6-diazo penicillanate | Iodine Monochloride | Pivaloyloxymethyl 6-iodo, 6-chloro penicillanate | α-chloro, β-iodo configuration | cdnsciencepub.com |

| Wittig-Schlosser | β-Lithiooxyphosphonium ylide | Chloromethyl pivalate | Z-Allylic pivalate | High Z-selectivity | researchgate.net |

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. bluffton.edukccollege.ac.in In this context, the pivaloyloxymethyl (POM) group introduced by this compound represents a key strategic disconnection.

When planning the synthesis of a complex molecule containing a POM ether or ester, the C-O bond of the pivaloyloxymethyl group is identified as a point for disconnection. This retrosynthetic step breaks down the target molecule into a precursor alcohol or carboxylic acid and an electrophilic pivaloyloxymethyl cation synthon. This compound serves as the real-world chemical equivalent for this synthon in the forward synthesis. This strategy is particularly useful in late-stage functionalization of advanced intermediates. For instance, in the synthesis of complex natural products or pharmaceutical agents, a sensitive hydroxyl or carboxyl group can be masked as a stable POM derivative, which is introduced using a reagent like this compound. The synthesis of certain pharmaceutical molecules has successfully utilized this type of retrosynthetic logic. mdpi.com

Application in Prodrug Design and Synthetic Strategies

One of the most significant applications of this compound and its chemical cousins, chloromethyl pivalate and iodomethyl pivalate, is in the field of medicinal chemistry for the creation of prodrugs. google.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. hrpatelpharmacy.co.in The POM group is a widely used "promoieity" that can mask polar functional groups, thereby enhancing properties like membrane permeability and oral bioavailability. ijper.orgacs.org

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. cardiff.ac.uk However, their phosphorylated (active) forms are highly polar and negatively charged, which prevents them from easily crossing cell membranes. To overcome this, the phosphate (B84403) or phosphonate (B1237965) groups are masked with two pivaloyloxymethyl (POM) groups, creating a neutral, more lipophilic bis(POM) prodrug that can enter cells. nih.govnih.gov Inside the cell, esterase enzymes cleave the POM groups to release the active phosphorylated drug. acs.org

The synthesis of these bis(POM) prodrugs often involves the reaction of a phosphonic acid or a nucleoside monophosphate with a halomethyl pivalate in the presence of a base. nih.govacs.org For example, the synthesis of adefovir (B194249) dipivoxil (bis(POM)-PMEA), a prodrug of the antiviral agent adefovir, is achieved by reacting adefovir with chloromethyl pivalate. google.comfrontiersin.org Similarly, iodomethyl pivalate has been used to prepare bis(POM) prodrugs of zidovudine (B1683550) (AZT) monophosphate and other nucleoside derivatives. nih.govacs.org

A general synthetic approach involves reacting the phosphonic acid with an excess of chloromethyl pivalate in a solvent like N,N-dimethylformamide (DMF). google.comgoogle.com Alternative methods have been developed to improve yields, such as using bis(POM) phosphoryl chloride as the phosphitylating agent. acs.org

Table 2: Synthesis of Selected Nucleoside Prodrugs Using Halomethyl Pivalates

| Parent Compound | Reagent | Product | Yield | Reference |

| Zidovudine (AZT) Monophosphate | Iodomethyl pivalate | AZT bis(POM)-monophosphate | 22% | nih.govacs.org |

| 8-Bromo-2′-deoxyadenosine Monophosphate | Chloromethyl pivalate | 8-Bromo-2′-deoxyadenosine bis(POM)-phosphate | 19% | nih.govacs.org |

| PMEA (Adefovir) | Chloromethyl pivalate | Bis(POM)-PMEA (Adefovir Dipivoxil) | N/A | google.comfrontiersin.org |

| PMEA Benzyloxy Monoester | Chloromethyl pivalate | PMEA POM-phosphonate monoester precursor | N/A | nih.govacs.org |

The POM group is also used to esterify carboxylic acid and hydroxyl groups in various drug molecules to enhance their biological activity, often by improving their pharmacokinetic profile. nih.govacs.orgresearchgate.net The resulting pivaloyloxymethyl esters are designed to be stable until they reach the target site, where they are hydrolyzed by cellular esterases to release the active parent drug. acs.org

This strategy has been applied to a wide range of therapeutic agents. For instance, (acyloxy)alkyl esters, including those derived from chloromethyl pivalate, have been synthesized as potential prodrugs for the anti-HIV nucleotide analogue 9-[2-(phosphonomethoxy)-ethoxy]adenine (PMEA). nih.gov In another example, phosphate ester prodrugs were designed to improve the solubility and exposure of drug candidates. escholarship.org The stability of these ester linkages can be tuned; studies have shown that the t-butyl group of the pivalate moiety confers greater chemical and plasma stability compared to smaller alkyl groups like methyl or isopropyl. acs.org This makes the POM ester an effective and robust promoiety for prodrug design. ijper.org

Protecting Group Precursor Applications

Beyond its role in prodrugs, the pivaloyloxymethyl (POM) group is a well-established protecting group in multi-step organic synthesis. mdpi.comacs.orgmdpi.com this compound, and more commonly chloromethyl pivalate (POM-Cl), are the primary reagents for introducing this group. nih.gov The POM group is used to protect a variety of functional groups, including alcohols, carboxylic acids, phosphoric acids, and the N-H group of heterocyclic bases. nih.gov

The POM group is valued for its stability across a range of reaction conditions while being readily cleavable under specific, often mild, conditions. For example, the synthesis of phosphorylated prodrugs can be accomplished in good yields using bis(POM) phosphoryl chloride, a reagent prepared from chloromethyl pivalate. acs.org This reagent allows for the protection of a phosphate moiety under mild conditions. acs.org The POM protecting group is stable during subsequent synthetic transformations but can be removed when desired to unmask the protected functional group. nih.gov This dual role as both a key component of prodrugs and a reliable protecting group underscores the versatility of this compound and its analogs in modern organic synthesis.

Introduction of Pivaloyl-related Protecting Groups

This compound is a key reagent in organic synthesis for the introduction of the pivaloyloxymethyl (POM) protecting group. wikipedia.org The POM group, which has the chemical structure (CH₃)₃C-CO-O-CH₂-, is classified as an acyloxyalkyl group. nih.gov It is particularly valuable for masking various functional groups, including alcohols, phenols, carboxylic acids, and phosphates, often to increase lipophilicity or to create prodrugs that can be cleaved in vivo. wikipedia.orgrsc.org

The introduction of the POM group is typically achieved via a nucleophilic substitution reaction where a nucleophile, such as an alcoholate or carboxylate, attacks the electrophilic methylene carbon of this compound (or the analogous chloromethyl pivalate), displacing the bromide or chloride leaving group. google.comacs.org The reaction is generally carried out in the presence of a base, which serves to deprotonate the functional group, thereby increasing its nucleophilicity. Common bases used for this purpose include triethylamine (B128534), potassium bicarbonate, or sodium hydride. google.comhighfine.comprepchem.com For example, the reaction of a carboxylic acid with chloromethyl pivalate in the presence of triethylamine and potassium bicarbonate yields the corresponding POM ester. prepchem.com Similarly, alcohols and phosphates can be efficiently converted to their POM-protected derivatives. google.comacs.org

The pivaloyl (Piv) component of the POM group is sterically bulky, which can offer selective protection for less hindered hydroxyl groups. highfine.comtcichemicals.com This steric hindrance also contributes to the stability of the protecting group under various synthetic conditions. universiteitleiden.nl The POM group is distinct from the pivaloyl (Piv) group itself, which is typically introduced using pivaloyl chloride or pivalic anhydride (B1165640) to form a simple pivaloate ester. highfine.comtcichemicals.com this compound provides a gateway to the more complex pivaloyloxymethyl ether or ester functionality.

The following table summarizes various research findings on the introduction of the POM group using pivalate reagents.

Cleavage and Deprotection Methodologies

The cleavage of the pivaloyloxymethyl (POM) group is a critical step, whether for the unmasking of a functional group during a synthetic sequence or for the bioactivation of a prodrug. The methodology for deprotection depends on the context, with distinct strategies employed for chemical synthesis versus biological activation.

In a biological setting, the POM group is designed to be labile. It is readily cleaved by non-specific esterase enzymes that are prevalent in blood and various tissues. nih.govcardiff.ac.uk The enzymatic hydrolysis targets the ester linkage of the pivaloate moiety, which generates a highly unstable hydroxymethyl intermediate. nih.gov This intermediate then spontaneously decomposes, releasing the deprotected functional group (e.g., alcohol, carboxylic acid, or phosphate) and a molecule of formaldehyde (B43269). nih.govcardiff.ac.uk This two-step cleavage mechanism is a cornerstone of the POM group's utility in prodrugs like adefovir dipivoxil and pivampicillin. wikipedia.orgnih.gov

For laboratory-based organic synthesis, the POM group is known for its relative stability compared to other acyl groups like acetyls, necessitating specific and sometimes harsh conditions for its removal. universiteitleiden.nl The cleavage generally proceeds via the hydrolysis of the ester bond. organic-chemistry.org Standard methods for deacylating pivaloate esters, which can be informative, include strong basic or reductive conditions. tcichemicals.com For instance, pivaloyl groups can be removed by treatment with strong bases like sodium hydroxide (B78521) or via reductive cleavage using reagents like lithium in the presence of a catalytic amount of naphthalene. organic-chemistry.org Deprotection of N-pivaloylindoles has been achieved efficiently using lithium diisopropylamide (LDA). mdpi.org While the POM group contains the stable pivaloate ester, its cleavage can sometimes be achieved under conditions that target the acyloxyalkyl structure specifically. However, the inherent stability of the pivaloyl moiety often means that robust methods are required. universiteitleiden.nlmdpi.org

The following table details various methodologies reported for the cleavage of pivaloyl-related protecting groups.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The proton-decoupled ¹³C NMR spectrum of bromomethyl pivalate (B1233124) displays four distinct signals, confirming the presence of four unique carbon environments. These correspond to the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the bromomethyl carbon. The chemical shift of the CH₂Br carbon is notably influenced by the attached bromine atom and typically appears in the 20-40 ppm range. pdx.edu For the analogous bromoethane, the CH₂Br carbon appears at 27.9 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for Bromomethyl Pivalate in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~27 |

| -C (CH₃)₃ | ~39 |

| -C H₂Br | ~30 |

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR is often sufficient to confirm the structure of a simple molecule like this compound, 2D NMR techniques such as COSY, HSQC, and HMBC can provide unambiguous confirmation of atomic connectivity.

COSY (Correlation Spectroscopy): In a COSY spectrum of this compound, no cross-peaks would be expected, as there are no vicinal protons (protons on adjacent carbons) to show coupling. This lack of correlation confirms the isolated nature of the two proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct correlations between protons and the carbons to which they are attached. A cross-peak would connect the proton signal at ~1.2 ppm to the carbon signal at ~27 ppm, and another would link the proton signal at ~5.8 ppm to the carbon signal at ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons over two or three bonds. For this compound, key correlations would include the protons of the tert-butyl group (~1.2 ppm) showing cross-peaks to the quaternary carbon (~39 ppm) and the carbonyl carbon (~177 ppm). The bromomethyl protons (~5.8 ppm) would show a crucial correlation to the carbonyl carbon (~177 ppm), confirming the ester linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by a very strong and sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration. This peak is typically found in the range of 1760-1735 cm⁻¹. udel.edu The spectrum also features strong C-H stretching and bending vibrations from the aliphatic groups. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹, although it may be less distinct. oregonstate.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) Stretch | 2970 - 2870 | Strong |

| C=O (Ester) Stretch | 1750 - 1735 | Very Strong, Sharp |

| C-H Bend | 1480 - 1365 | Medium |

| C-O Stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural fragments of this compound. The molecular weight of this compound is 195.05 g/mol . libretexts.org A key feature in the mass spectrum is the molecular ion region. Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity (the M⁺ and M+2 peaks) separated by two mass units (e.g., at m/z 194 and 196). savemyexams.comucalgary.cacsbsju.edu

Electron impact (EI) ionization of this compound leads to characteristic fragmentation patterns. The molecular ion is often unstable and breaks apart into smaller, more stable fragments. chemguide.co.uk The most common fragmentation pathway involves the cleavage of the C-O bond and C-C bonds of the pivalate moiety.

Key expected fragments include:

Pivaloyl cation ([C₅H₉O]⁺): This highly stable cation results from the loss of the bromomethyl radical and appears at m/z = 85.

Tert-butyl cation ([C₄H₉]⁺): Further fragmentation of the pivaloyl cation through the loss of carbon monoxide (CO) yields the very stable tert-butyl cation at m/z = 57. This is often the base peak (the most intense peak) in the spectrum. nih.gov

Bromomethyl cation ([CH₂Br]⁺): This fragment may also be observed at m/z 93 and 95, again showing the characteristic 1:1 bromine isotope pattern.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is used.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively assess purity and follow reaction progress. wisc.edulabxchange.org For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, with a non-polar to moderately polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) as the mobile phase. thieme-connect.com Because this compound is not colored, the separated spots are visualized under UV light or by staining with an appropriate agent like potassium permanganate. rsc.org The retention factor (Rf) value is dependent on the specific solvent system used.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for analysis by gas chromatography, which is used to determine its purity with high accuracy. docbrown.info The analysis is typically performed using a capillary column with a non-polar stationary phase (e.g., KB-5). google.com The compound is vaporized at a high-temperature injection port and carried through the column by an inert gas like helium. docbrown.info A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection. rsc.org GC can effectively separate this compound from starting materials, byproducts, or degradation products, allowing for quantitative purity assessment. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a premier analytical technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would involve its volatilization followed by separation on a capillary column and subsequent detection by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

While specific research detailing the GC-MS analysis of this compound is not extensively published, the analytical conditions can be inferred from methods developed for structurally similar compounds, such as iodomethyl pivalate. A patented method for the detection of iodomethyl pivalate provides a strong framework for the potential GC-MS analysis of its brominated analog. google.com The thermal stability and volatility of pivalate esters make them suitable for GC analysis.

Detailed Research Findings:

In a typical GC-MS analysis, the sample containing this compound would be injected into the gas chromatograph. The compound would travel through a capillary column, such as a KB-5 or an Agilent HP-5 (a dimethylsilicone based column), where it is separated from other components based on its boiling point and interaction with the stationary phase. google.comrsc.org The temperature of the column is ramped on a gradient to ensure efficient separation. rsc.orgresearchgate.net

Upon exiting the column, the separated this compound enters the mass spectrometer. In the ion source, it is bombarded with electrons (Electron Impact ionization - EI), causing it to fragment in a reproducible manner. googleapis.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a "fingerprint" for the molecule. The presence of bromine would be indicated by characteristic isotopic patterns in the molecular ion and fragment peaks, given that bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Based on the analysis of related compounds, the following table outlines plausible GC-MS parameters for this compound analysis. google.com

Interactive Data Table: Plausible GC-MS Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Chromatograph | Agilent (6890) or similar | The main instrument for separating the sample components. |

| Column | KB-5 or similar fused silica capillary column (e.g., 30 m x 0.25 mm ID x 1µm df) | Separates compounds based on their physicochemical properties. |

| Carrier Gas | Helium (99.999%) | Transports the sample through the column. |

| Carrier Gas Flow Rate | 0.3-0.7 mL/min | Affects the retention time and separation efficiency. |

| Inlet Temperature | 220 °C | Ensures rapid volatilization of the sample upon injection. |

| Detector Temperature | 240 °C | Prevents condensation of the analyte before detection. |

| Oven Temperature Program | Initial: 110 °C, Ramp to 220 °C | Optimizes the separation of compounds with different boiling points. |

| Split Ratio | 80:1 | Reduces the amount of sample entering the column to avoid overloading. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule for mass analysis. |

| Mass Analyzer | Quadrupole | Separates the ionized fragments based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. wikipedia.org It separates components of a mixture in a liquid phase based on their differential interactions with a stationary phase packed in a column. wikipedia.org While this compound can be analyzed by GC-MS, HPLC offers an alternative, particularly when dealing with complex sample matrices or when derivatization is desired for enhanced detection.

Detailed Research Findings:

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. mdpi.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Although direct HPLC methods for this compound are not widely documented, the analysis of related compounds provides insight into potential methodologies. For instance, the analysis of other pivalate-containing compounds, such as flumethasone (B526066) pivalate, has been successfully achieved using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. mdpi.com

Furthermore, bromomethyl groups are known to be reactive and can be used for derivatization. In many HPLC methods, reagents containing a bromomethyl group are used to derivatize carboxylic acids to form fluorescent esters, enhancing detection sensitivity. bezmialemscience.org For example, 4-bromomethyl-7-methoxycoumarin (B43491) is used as a fluorescent labeling reagent for carboxylic acids, and the resulting derivatives are analyzed by HPLC with fluorescence detection. bezmialemscience.org This suggests that this compound itself could be detected with high sensitivity using appropriate detectors.

A standard HPLC setup for this compound would involve an isocratic or gradient elution with a mobile phase, a C18 column, and a UV or mass spectrometric detector.

Interactive Data Table: Potential HPLC Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Chromatograph | Shimadzu LC 20A or similar | The core system for performing the liquid chromatographic separation. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) sielc.com | The stationary phase where the separation of the sample components occurs. |

| Mobile Phase | Acetonitrile and Water mixture sielc.com | The solvent that carries the sample through the column. The ratio can be adjusted to optimize separation. |

| Flow Rate | 1.0 mL/min bezmialemscience.org | Controls the speed at which the mobile phase passes through the column, affecting retention time and resolution. |

| Column Temperature | 30 °C mdpi.com | Maintained at a constant temperature to ensure reproducible retention times. |

| Detector | UV Detector (e.g., at 220 nm) or Mass Spectrometer sielc.com | Detects the compound as it elutes from the column. A mass spectrometer would provide more definitive identification. |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the HPLC system. |

Derivatives and Analogs of Bromomethyl Pivalate: Synthesis and Reactivity Studies

Synthesis of Substituted Bromomethyl Pivalate (B1233124) Analogs

The synthesis of analogs of bromomethyl pivalate allows for the fine-tuning of its chemical and physical properties, which is particularly relevant in its application as a reactive intermediate and as a pivaloyloxymethyl (POM) prodrug moiety. Modifications can be targeted at either the pivalate group or the bromomethyl group, enabling the creation of a diverse library of related compounds.

Variations in the Pivalate Moiety

The pivalate portion of this compound is derived from pivalic acid. By substituting pivalic acid with other carboxylic acids, a wide range of analogs can be synthesized. This variation influences the steric and electronic nature of the resulting acylal. The general synthesis involves the conversion of a selected carboxylic acid into an α-haloalkyl ester. For instance, reacting a carboxylic acid with a reagent like chloromethyl pivalate can yield asymmetrical acylals. In such reactions, it has been shown that using a sterically demanding group, like the tert-butyl group in pivalate, can direct the targeted transfer of a less sterically hindered ester group.

This principle allows for the synthesis of acylomethyl bromides with varied acyl groups, ranging from simple alkanoates to more complex structures. These modifications are crucial in the context of prodrugs, where the nature of the ester group dictates the rate of enzymatic cleavage and subsequent drug release. For example, bis(pivaloyloxymethyl) [bis(POM)] derivatives have been synthesized for various acyclic nucleoside phosphonates to enhance their antiviral activity by increasing cellular uptake. researchgate.net

Modifications of the Bromomethyl Group

Alterations to the bromomethyl (-CH2Br) group introduce another layer of structural diversity. This can be achieved by starting with a precursor that contains a substituted methyl group, which is then brominated. A common method for this transformation is the use of N-bromosuccinimide (NBS). organic-chemistry.org This allows for the synthesis of α-substituted bromomethyl esters. publish.csiro.auresearchgate.net

Furthermore, the bromomethyl group itself is a highly reactive functional handle that can be readily converted into other functionalities through nucleophilic substitution. This reactivity allows for the introduction of a variety of substituents, including amines, ethers, amides, and sulfonamides, starting from the bromomethyl analog. organic-chemistry.org For example, the Delepine reaction uses alkyl (halomethyl)furancarboxylates to synthesize (aminomethyl)furancarboxylic acids, showcasing the conversion of a halomethyl group into a primary amine. organic-chemistry.org In some advanced applications, even carbon-carbon bonds can be formed via cross-coupling reactions. This versatility makes bromomethyl analogs valuable intermediates in the synthesis of complex molecules. Photoinduced electron-transfer reactions of α-bromomethyl-substituted benzocyclic β-keto esters with tertiary amines can lead to debrominated or ring-expanded products, depending on the reaction pathway. researchgate.net

Comparative Reactivity Studies of Analogs

The reactivity of this compound analogs is a key determinant of their utility, particularly in their role as prodrugs, where controlled release of an active pharmaceutical ingredient is desired. Structure-activity relationship (SAR) studies are essential for understanding how modifications to the molecule impact its biological and chemical behavior.

The pivaloyloxymethyl (POM) group is a well-established prodrug moiety used to mask polar functional groups, such as phosphates, to enhance cell permeability. nih.govacs.orgnih.gov The reactivity of the POM linker is critical; it must be stable enough to deliver the drug to its target but labile enough to be cleaved by cellular enzymes (e.g., esterases) to release the active drug.

Studies on phosphinophosphonates and their tris-pivaloyloxymethyl (tris-POM) prodrugs have demonstrated significant enhancements in cellular potency compared to the parent compounds. nih.govacs.orgnih.gov For example, a tris-POM prodrug of a phosphinophosphonate analog of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP) showed a more than 600-fold increase in cellular potency for stimulating Vγ9Vδ2 T cells. acs.orgnih.gov Comparative studies also revealed that subtle structural changes, such as the presence or absence of an allylic hydroxyl group, can lead to significant differences in cellular activity, highlighting the importance of the linker and the released molecule's structure. nih.gov

The reactivity of the halomethyl group can also be tuned. For instance, the halogen can be varied (e.g., chloromethyl vs. bromomethyl). The reactivity of halomethyl esters can be further enhanced through a Finkelstein-type reaction, where a less reactive chloromethyl ester is converted to a more reactive iodomethyl ester. This increased reactivity can be beneficial in subsequent synthetic steps. Wittig-Schlosser reactions using halomethyl esters have been employed to produce trisubstituted Z-allylic esters, demonstrating their utility as reactive intermediates in organic synthesis. nih.gov

Below is a table summarizing findings from comparative studies on POM-prodrugs and related analogs.

| Parent Compound/Analog | Modification | Observation | Reference |

| Phosphinophosphonate | Conversion to tris-POM prodrug | >600-fold enhancement in cellular potency (EC50 from 26 µM to 0.041 µM) | acs.orgnih.gov |

| HMBPP Analog | Absence of an allylic hydroxyl group in the parent structure | 26-fold difference in cellular activity between two tris-POM prodrugs, underscoring the hydroxyl group's importance for binding | nih.gov |

| Acyclic Nucleoside Phosphonates (PMEA, PMPA, etc.) | Conversion to bis(POM) prodrugs | 9 to 23-fold greater antiviral activity than parent compounds | researchgate.net |

| Aldehydes | Reaction with halomethyl esters via Wittig-Schlosser reaction | Formation of disubstituted allylic esters with high Z-selectivity | rsc.org |

Stereoisomeric Derivatives and Enantioselective Synthesis

The introduction of chirality into analogs of this compound opens avenues for the development of stereoselective therapeutics and asymmetric synthesis reagents. While this compound itself is achiral, its derivatives can incorporate one or more stereocenters, either on the acyl portion or on the carbon bearing the bromine atom.

The synthesis of such chiral molecules requires methods of asymmetric synthesis. This can be achieved in several ways:

Use of Chiral Precursors: Starting from an enantiomerically pure carboxylic acid or alcohol allows for the synthesis of chiral acylal derivatives.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. wikipedia.org For example, trans-2-phenylcyclohexanol has been used as a chiral auxiliary in ene reactions. wikipedia.org

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other.

Significant progress has been made in the enantioselective synthesis of molecules containing halo-methyl groups or related structures. For instance, rhodium-catalyzed asymmetric synthesis has been used to produce mono-halomethyl-1,2-diaryl cyclopropane (B1198618) esters with excellent yields and high enantioselectivities (up to 98% ee). rsc.org Similarly, the enantioselective synthesis of halo alcohols of high enantiomeric purity has been achieved using diisopinocampheylchloroborane as a chiral reducing agent. acs.org

In the context of drug development, enantioselective synthesis is critical. The synthesis of chiral δ-aminoboronic esters, which are important pharmacophores, has been accomplished through the highly diastereo- and enantioselective hydrogenation of 1,2-azaborines catalyzed by iridium complexes. chemrxiv.org Furthermore, methods have been developed for synthesizing highly substituted chiral hydantoins from simple dipeptides without epimerization, showcasing the preservation of stereocenters during complex transformations. organic-chemistry.org These established principles of asymmetric synthesis are directly applicable to the creation of novel, enantiomerically pure analogs of this compound for various applications.

| Compound Class/Reaction | Chiral Method | Outcome | Reference |

| Mono-(halo)-methyl-cyclopropanes | Rhodium-catalyzed asymmetric cyclopropanation | Good to excellent yields (up to 99%) and enantioselectivities (up to 98% ee) | rsc.org |

| Halo alcohols | Reduction with Diisopinocampheylchloroborane | Excellent enantiomeric purity | acs.org |

| δ-Aminoboronic esters | Iridium-catalyzed enantioselective hydrogenation | High diastereo- and enantioselectivity | chemrxiv.org |

| Bicyclo[1.1.1]pentanes (BCPs) | Asymmetric organocatalysis and photoredox/HAT catalysis | Enantioenriched BCP products with high efficiency and enantioselectivity | rsc.orgresearchgate.net |

| Chiral hydantoins | Synthesis from chiral dipeptides | Synthesis of highly substituted chiral hydantoins without epimerization | organic-chemistry.org |

Reaction Kinetics and Mechanistic Investigations in Bromomethyl Pivalate Chemistry

Determination of Reaction Rates and Rate Laws

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. It is mathematically expressed through a rate law, which relates the reaction rate to the concentration of the reactants. For a reaction involving bromomethyl pivalate (B1233124) (BMP) and a nucleophile (Nu⁻), the general form of the rate law is:

Rate = k[BMP]ⁿ[Nu⁻]ᵐ

Here, k is the rate constant, and the exponents n and m are the orders of the reaction with respect to each reactant. These orders must be determined experimentally.

Acquiring accurate kinetic data requires monitoring the change in concentration of a reactant or product over time. Several experimental techniques can be employed for studying the kinetics of reactions involving bromomethyl pivalate.

Spectroscopic Methods: Techniques such as UV-Vis or NMR spectroscopy can be used if there is a discernible change in the absorption spectrum or chemical shift of the reactants or products. For instance, if the nucleophile or the resulting product has a unique chromophore, its concentration can be monitored continuously.

Conductivity Measurements: In solvolysis reactions where an ionic species is produced (e.g., HBr), the change in the electrical conductivity of the solution can be measured over time. This change is proportional to the concentration of the ions formed, allowing for the calculation of the reaction rate.

Titration: Aliquots can be taken from the reaction mixture at specific time intervals and quenched (the reaction is stopped). The concentration of a reactant or product can then be determined by titration. For example, in a hydrolysis reaction, the liberated bromide or pivalic acid could be titrated. quizlet.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture. bridgewater.edu By injecting samples at various times, the disappearance of this compound and the appearance of the product can be accurately measured.

A common approach for determining the reaction order is the method of initial rates . This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. chemistrytalk.orgyoutube.com By comparing the initial rates of these experiments, the order of the reaction with respect to each reactant can be determined.

The following table presents hypothetical data from a series of initial rate experiments for the reaction of this compound with a generic nucleophile (Nu⁻) at a constant temperature.

| Experiment | Initial [BMP] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.20 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.40 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.20 x 10⁻⁵ |

From this data, comparing Experiment 2 to 1 shows that doubling the concentration of BMP doubles the rate, indicating the reaction is first-order with respect to this compound (n=1). Comparing Experiment 3 to 1 shows that changing the concentration of the nucleophile has no effect on the rate, indicating the reaction is zero-order with respect to the nucleophile (m=0). Therefore, the determined rate law would be Rate = k[BMP] . uri.edu

Once the order of the reaction is known, an integrated rate law can be used to describe how the concentration of a reactant changes over time. For a first-order reaction as determined above, the integrated rate law is:

ln[BMP]t = -kt + ln[BMP]₀

where:

[BMP]t is the concentration of this compound at time t.

[BMP]₀ is the initial concentration of this compound.

k is the first-order rate constant.

A plot of ln[BMP]t versus time (t) will yield a straight line with a slope of -k, providing a graphical method for determining the rate constant.

Activation Parameters and Transition State Theory

Transition state theory explains reaction rates by considering the formation of a high-energy activated complex, or transition state, from the reactants. wikipedia.org The energy required to reach this state is the activation energy (Ea).

The Eyring equation relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡):

k = (κkBT/h) * e^(-ΔG‡/RT)

where ΔG‡ = ΔH‡ - TΔS‡. Substituting this gives:

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

ΔH‡ (Enthalpy of Activation): The heat required to form the transition state.

ΔS‡ (Entropy of Activation): The change in the degree of order when reactants form the transition state.

By measuring the rate constant k at various temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed. This plot yields a straight line with a slope of -ΔH‡/R and a y-intercept from which ΔS‡ can be calculated. A negative ΔS‡ suggests a more ordered transition state than the reactants (e.g., in an associative SN2 mechanism), while a positive or near-zero ΔS‡ suggests a dissociative (SN1-like) mechanism where the transition state is less ordered.

The relationship between temperature and reaction rate is most commonly described by the Arrhenius equation. As temperature increases, the reaction rate increases because more molecules possess sufficient kinetic energy to overcome the activation energy barrier.

The following table shows hypothetical rate constants for the first-order solvolysis of this compound in a 50:50 ethanol/water mixture at different temperatures.

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |

|---|---|---|---|